Darifenacine

Vue d'ensemble

Description

La darifénacine est un médicament principalement utilisé pour traiter l'incontinence urinaire due à une hyperactivité de la vessie. Elle est commercialisée sous les noms commerciaux Enablex aux États-Unis et au Canada, et Emselex dans l'Union européenne . La darifénacine agit en bloquant le récepteur muscarinique M3 de l'acétylcholine, qui est responsable des contractions du muscle vésical .

Applications De Recherche Scientifique

Darifenacin has a wide range of scientific research applications. In chemistry, it is used to study the interactions of muscarinic receptors. In biology, it is used to understand the mechanisms of bladder muscle contractions. In medicine, it is used to treat overactive bladder and urinary incontinence . Industrial applications include the development of nanocarrier-based gels and liquid crystal cubic nanoparticles for sustained drug release .

Mécanisme D'action

Target of Action

Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions . By blocking these receptors, darifenacin helps in the management of urinary incontinence .

Mode of Action

Darifenacin acts as a competitive antagonist to the M3 muscarinic receptors . It selectively blocks these receptors, thereby inhibiting bladder muscle contractions . This blockage reduces the urgency to urinate . It is still unknown if the selectivity for the m3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome .

Biochemical Pathways

The primary biochemical pathway affected by darifenacin is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 receptors, darifenacin inhibits the contraction of the bladder muscle, which is mediated by this pathway . The downstream effect of this action is a reduction in the urgency to urinate .

Pharmacokinetics

Darifenacin exhibits dose-dependent bioavailability, estimated to be 15.4% to 18.6% for 7.5 and 15mg prolonged-release tablets, respectively . It is well absorbed from the gastrointestinal tract, with very little unchanged drug (<2%) recovered in the feces . Darifenacin has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The molecular and cellular effects of darifenacin’s action primarily involve the reduction of bladder muscle contractions . By blocking the M3 muscarinic acetylcholine receptors, darifenacin inhibits the signaling pathway that mediates these contractions . This results in a decrease in the urgency to urinate, thereby helping manage urinary incontinence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of darifenacin. For instance, the presence of other drugs that are substrates of CYP3A4 or CYP2D6 can affect the metabolism of darifenacin . Additionally, moderate hepatic impairment can increase plasma concentrations of the drug .

Analyse Biochimique

Biochemical Properties

Darifenacin is a competitive muscarinic receptor antagonist . It selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin reduces the urgency to urinate .

Cellular Effects

Darifenacin’s primary cellular effect is the reduction of bladder muscle contractions, which mediates the urgency to urinate . This is achieved by blocking M3 muscarinic acetylcholine receptors .

Molecular Mechanism

The molecular mechanism of Darifenacin involves the selective antagonism of the muscarinic M3 receptor . By blocking this receptor, Darifenacin limits bladder contractions, reducing the symptoms of bladder irritability and overactivity .

Temporal Effects in Laboratory Settings

Darifenacin has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of Darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Dosage Effects in Animal Models

In animal studies, Darifenacin demonstrated greater effect on bladder M3 receptors than in other tissues, such as the salivary gland . It was found to be more effective on smooth muscle preparations from guinea pig ileum and bladder than on the salivary glands .

Metabolic Pathways

Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

Darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . The volume of distribution of Darifenacin has been calculated to be 165–276 l in healthy volunteers .

Méthodes De Préparation

La darifénacine peut être synthétisée par différentes voies. Une méthode courante implique l'utilisation de polymères hydrophiles comme l'HPMC et la gomme xanthane dans la préparation de comprimés à libération prolongée . Une autre méthode implique la méthode de compression directe utilisant des polymères hydrophiles . Les méthodes de production industrielle impliquent souvent l'utilisation de sels physiologiquement acceptables, tels que le bromhydrate, le chlorhydrate et l'iodhydrate .

Analyse Des Réactions Chimiques

La darifénacine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les polymères hydrophiles et les sels physiologiquement acceptables . Les principaux produits formés à partir de ces réactions sont des comprimés à libération prolongée et d'autres formulations pharmaceutiques .

Applications de la recherche scientifique

La darifénacine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée pour étudier les interactions des récepteurs muscariniques. En biologie, elle est utilisée pour comprendre les mécanismes des contractions du muscle vésical. En médecine, elle est utilisée pour traiter l'hyperactivité de la vessie et l'incontinence urinaire . Les applications industrielles comprennent le développement de gels à base de nanovecteurs et de nanoparticules cubiques à cristaux liquides pour une libération prolongée des médicaments .

Mécanisme d'action

La darifénacine agit en antagonisant sélectivement le récepteur muscarinique M3 de l'acétylcholine. Ce récepteur est impliqué dans la contraction des muscles lisses de la vessie et du tractus gastro-intestinal humains, la production de salive et la fonction du sphincter de l'iris . En bloquant ce récepteur, la darifénacine réduit l'urgence d'uriner .

Comparaison Avec Des Composés Similaires

La darifénacine est souvent comparée à d'autres antispasmodiques urinaires tels que la solifénacine et le vibégron. Bien que tous ces composés soient utilisés pour traiter l'hyperactivité de la vessie, la darifénacine est unique par son antagonisme sélectif du récepteur M3 . Cette sélectivité peut offrir des avantages en termes de réduction des effets secondaires et d'amélioration de l'efficacité .

Propriétés

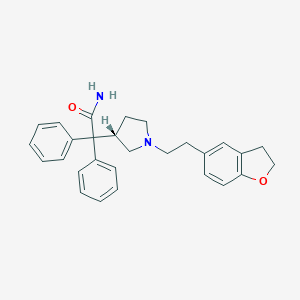

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048290 | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e-04 g/L | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. | |

| Record name | Darifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133099-04-4 | |

| Record name | Darifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

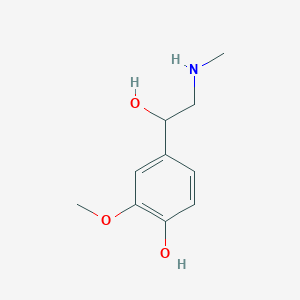

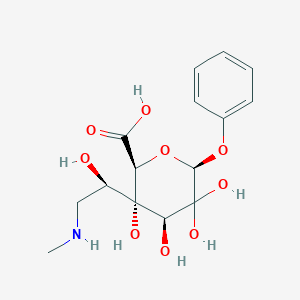

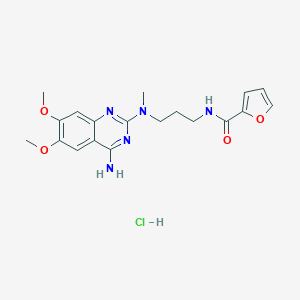

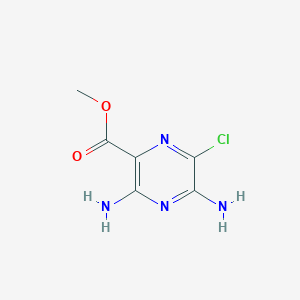

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of darifenacin?

A1: Darifenacin acts as a competitive antagonist of muscarinic acetylcholine receptors, primarily the M3 subtype. [, , , , ] It binds to these receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways. This inhibition of M3 receptor activation leads to relaxation of smooth muscle in the bladder, reducing bladder contractions and OAB symptoms.

Q2: What is the significance of darifenacin's selectivity for the M3 receptor subtype?

A2: Darifenacin exhibits a higher affinity for M3 receptors compared to other muscarinic receptor subtypes, such as M1 and M2. [, , ] This selectivity is desirable as it aims to minimize unwanted effects associated with blocking other muscarinic receptor subtypes, potentially leading to a more favorable side effect profile compared to non-selective antimuscarinic agents.

Q3: What downstream signaling pathways are affected by darifenacin's antagonism of M3 receptors?

A3: Research suggests that darifenacin's blockade of M3 receptors interferes with acetylcholine-induced activation of several signaling pathways, including p38 MAPK, ERK1/2, and Akt. [] Additionally, darifenacin has been shown to reduce MMP-1 expression, a protein involved in tumor cell invasion. []

Q4: Does darifenacin impact other muscarinic receptor subtypes besides M3?

A4: While darifenacin demonstrates selectivity for M3 receptors, research suggests it can also affect M4 receptor activity, particularly in guinea pig gallbladder. [] This finding highlights the complexity of receptor subtype interactions and suggests that darifenacin's pharmacological effects may extend beyond its primary target.

Q5: What is the molecular formula and weight of darifenacin hydrobromide?

A5: The empirical formula for darifenacin hydrobromide is C28H30N2O2 • HBr, and its molecular weight is 507.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for darifenacin?

A6: While the provided abstracts don't include specific spectroscopic data, researchers typically employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of darifenacin during synthesis and analysis. [, , ]

Q7: What is the bioavailability of darifenacin?

A7: Darifenacin exhibits relatively low oral bioavailability, ranging from 15% to 19%. [, , , ] This low bioavailability is attributed to factors such as extensive first-pass metabolism in the liver and low solubility. [, , ]

Q8: How is darifenacin metabolized?

A8: Darifenacin is primarily metabolized in the liver, mainly via three pathways: monohydroxylation, oxidative dihydrobenzfuran ring opening, and N-dealkylation. [] No significant species differences in darifenacin metabolism have been observed. []

Q9: What is the elimination half-life of darifenacin?

A9: The elimination half-life of darifenacin varies depending on the formulation and individual factors. Studies report half-lives ranging from 3–4 hours for immediate-release formulations to 6.7–18.5 hours for extended-release formulations. [, ]

Q10: Are there any factors known to affect the pharmacokinetics of darifenacin?

A10: Yes, several factors can influence darifenacin pharmacokinetics. These include CYP2D6 genotype, formulation type (immediate-release vs. extended-release), co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), race, gender, and circadian rhythm. []

Q11: Does darifenacin cross the blood-brain barrier?

A11: Studies indicate that darifenacin demonstrates poor penetration of the blood-brain barrier, likely due to its efflux by P-glycoprotein (P-gp). [] This characteristic is considered advantageous as it may minimize central nervous system-related side effects.

Q12: What in vitro models have been used to study the effects of darifenacin?

A12: Researchers have employed various in vitro models to investigate darifenacin's effects. These include:

- Cell lines: Human colon adenocarcinoma cell lines (HT-29 and SW480) have been used to study darifenacin's impact on tumor cell survival, proliferation, signaling pathways, and invasion. []

- Isolated tissues: Human bladder smooth muscle strips obtained from patients undergoing cystectomy have been used to assess the antagonist potency of darifenacin on carbachol-induced contractions. []

- Recombinant cell lines: Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (M1-M5) have been used to determine binding affinities and functional selectivity of darifenacin. [, ]

Q13: What in vivo models have been used to assess the efficacy of darifenacin?

A13: Several in vivo models have been employed to evaluate darifenacin's efficacy and safety, including:

- Rodent models:

- Overactive bladder: Studies in conscious rats have investigated the effects of darifenacin on bladder capacity, rhythmic bladder contractions, and salivary secretion. []

- Tumor growth: Orthotopic and metastatic tumor xenograft models in BALB/cnu/nu mice have been used to assess darifenacin's impact on colorectal adenocarcinoma growth. []

- Human clinical trials: Numerous clinical trials have been conducted to assess the efficacy and safety of darifenacin in patients with OAB. These trials have evaluated various parameters, including changes in incontinence episodes, micturition frequency, urgency severity, and quality of life. [, , , , , , , , , , ]

Q14: What drug delivery strategies have been explored to improve the bioavailability of darifenacin?

A14: Researchers have investigated alternative drug delivery systems to enhance darifenacin bioavailability and potentially reduce dosing frequency. These include:

- Buccal drug delivery: Formulation of darifenacin with hydroxypropyl-β-cyclodextrin into buccal patches has been investigated to bypass first-pass metabolism and increase drug absorption. []

- Self-emulsifying drug delivery systems (SEDDS): Utilizing a SEDDS approach with suitable excipients aims to improve darifenacin solubility and dissolution rate, potentially enhancing its oral absorption. []

- Nanostructured lipid carriers (NLCs): Formulating darifenacin within NLCs has shown promise in enhancing drug solubility, achieving controlled release, and potentially improving its oral bioavailability. [, ]

Q15: What analytical methods are commonly used to quantify darifenacin in biological samples?

A17: Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for quantifying darifenacin in biological samples like plasma. This method offers high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies. [, ]

Q16: Are there any analytical methods available for analyzing darifenacin and its related substances?

A18: Yes, researchers have developed and validated several analytical methods for quantifying darifenacin and its potential impurities or degradation products. These methods often involve high-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection. [, ]

Q17: Are there any ongoing investigations into the potential applications of darifenacin beyond OAB?

A17: Yes, some research explores darifenacin's potential in other areas:

- Cancer therapy: Research suggests that blocking M3R signaling with darifenacin may be beneficial in treating colorectal cancer. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis. []

- Chemoresistance reversal: Emerging research suggests that darifenacin may resensitize chemoresistant non-small cell lung cancer cells to chemotherapy-induced apoptosis, potentially offering a novel therapeutic strategy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)